molecular formula C7H10F2N4O B1490115 2-Azido-1-(3,3-difluoropiperidin-1-yl)ethan-1-one CAS No. 2097978-84-0

2-Azido-1-(3,3-difluoropiperidin-1-yl)ethan-1-one

Cat. No.: B1490115
CAS No.: 2097978-84-0
M. Wt: 204.18 g/mol
InChI Key: XJLAUQVCAHOAJW-UHFFFAOYSA-N
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Description

2-Azido-1-(3,3-difluoropiperidin-1-yl)ethan-1-one is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an azide group attached to a difluoropiperidine ring, making it a valuable reagent in organic synthesis and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3,3-difluoropiperidin-1-yl)ethan-1-one typically involves the reaction of difluoropiperidine with an appropriate azide source under controlled conditions. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the difluoropiperidine is replaced by the azide ion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-(3,3-difluoropiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The azide group can be oxidized to form nitro compounds.

  • Reduction: The azide group can be reduced to form amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amines derived from the azide group.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-1-(3,3-difluoropiperidin-1-yl)ethan-1-one has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azides and their derivatives.

  • Biology: The compound can be employed in bioconjugation techniques, where it is used to label biomolecules for imaging and tracking purposes.

  • Industry: The compound can be used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Azido-1-(3,3-difluoropiperidin-1-yl)ethan-1-one exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to produce a desired effect.

Comparison with Similar Compounds

  • 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azide reagent used in organic synthesis.

  • Tosyl azide: A commonly used azide reagent with different solubility properties.

Uniqueness: 2-Azido-1-(3,3-difluoropiperidin-1-yl)ethan-1-one is unique due to its difluoropiperidine structure, which imparts distinct chemical properties compared to other azide reagents

Properties

IUPAC Name

2-azido-1-(3,3-difluoropiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N4O/c8-7(9)2-1-3-13(5-7)6(14)4-11-12-10/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLAUQVCAHOAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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